molecular formula C8H5ClFNO B13588569 2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene CAS No. 1219926-00-7

2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene

Cat. No.: B13588569
CAS No.: 1219926-00-7
M. Wt: 185.58 g/mol
InChI Key: HGWMOXFWLAIROF-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5ClFNO. It is characterized by the presence of chloro, fluoro, and isocyanatomethyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene typically involves the reaction of 2-chloro-1-fluoro-4-(methylaminomethyl)benzene with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The reaction can be represented as follows:

2-Chloro-1-fluoro-4-(methylaminomethyl)benzene+PhosgeneThis compound+HCl\text{2-Chloro-1-fluoro-4-(methylaminomethyl)benzene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Chloro-1-fluoro-4-(methylaminomethyl)benzene+Phosgene→this compound+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution and addition reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Scientific Research Applications

2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene involves its interaction with nucleophiles through the isocyanate group. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl isocyanate: Similar structure but lacks the chloro group.

    2-Chloro-4-fluorobenzylamine: Similar structure but contains an amine group instead of an isocyanate group.

Uniqueness

2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene is unique due to the presence of both chloro and fluoro substituents along with the isocyanate group.

Properties

CAS No.

1219926-00-7

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

2-chloro-1-fluoro-4-(isocyanatomethyl)benzene

InChI

InChI=1S/C8H5ClFNO/c9-7-3-6(4-11-5-12)1-2-8(7)10/h1-3H,4H2

InChI Key

HGWMOXFWLAIROF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN=C=O)Cl)F

Origin of Product

United States

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